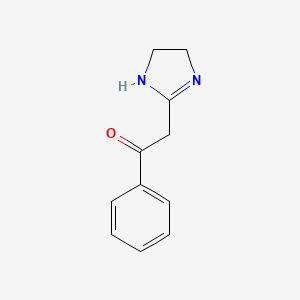

2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone

Description

Contextualization within Organic Chemistry and Heterocyclic Systems

In the realm of organic chemistry, this molecule is classified as a heterocyclic compound due to the presence of the dihydroimidazole (B8729859) ring, which contains nitrogen atoms in addition to carbon. Heterocyclic compounds are of immense importance as they form the core structures of many natural products, pharmaceuticals, and functional materials. The dihydroimidazole ring is a five-membered heterocycle and is a partially saturated version of imidazole (B134444). The phenylethanone portion, also known as acetophenone, is the simplest aromatic ketone and serves as a common scaffold in organic synthesis. The linkage of these two motifs suggests potential for a range of chemical modifications and applications.

Historical Overview of Synthetic Efforts Pertaining to Dihydroimidazole and Phenylethanone Motifs

The synthesis of both dihydroimidazole and phenylethanone derivatives has a long history. Phenylethanone, or acetophenone, has been a fundamental starting material in organic synthesis for over a century. researchgate.netnih.gov Its preparation and reactions are well-documented in introductory and advanced organic chemistry literature.

The synthesis of dihydroimidazoles has also been explored through various routes. These methods often involve the condensation of a dinitrogen species with a dicarbonyl compound or its equivalent. For instance, the reaction of nitriles with ethylenediamine (B42938) is a known method for producing 2-substituted dihydroimidazoles. researchgate.net More recent synthetic strategies have focused on developing milder and more efficient methods for creating these heterocyclic systems. researchgate.net The synthesis of related N-phenacylimidazoles and N-phenacylbenzimidazoles often involves the N-alkylation of the respective imidazole or benzimidazole (B57391) with a phenacyl halide. nih.govbeilstein-journals.org

Structural Elucidation Challenges and Advancements in Characterization Techniques for Related Compounds

The structural elucidation of heterocyclic compounds like 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone relies on a combination of modern spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for determining the connectivity of atoms within the molecule. cidcocollegenashik.ac.in For the dihydroimidazole ring, the chemical shifts of the methylene (B1212753) protons and the carbon atoms can provide information about the ring's conformation and substituents. The aromatic protons and carbons of the phenylethanone moiety would also exhibit characteristic signals.

Mass spectrometry (MS) is another indispensable tool for determining the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. nih.gov High-resolution mass spectrometry can provide the exact molecular formula. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the C=O (ketone) group, C=N (imidazoline) bond, and N-H bonds.

Overview of Advanced Academic Research Trajectories for this compound

While dedicated research on this compound is not extensively documented in publicly available literature, the known biological activities of related compounds suggest potential areas of investigation. For instance, various imidazole and dihydroimidazole derivatives have shown a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antihypertensive properties. nist.govnist.gov

Specifically, compounds containing an N-phenacylimidazole moiety have been investigated for their antifungal and cytotoxic activities. nih.gov This suggests that this compound could be a candidate for similar biological screenings. Further research could involve the synthesis of a library of derivatives by modifying the phenyl ring of the phenylethanone moiety or by substituting the dihydroimidazole ring to explore structure-activity relationships. Additionally, the coordination chemistry of this molecule with various metal ions could be explored, as imidazole-containing ligands are known to form stable metal complexes.

Data Tables

Table 1: Physicochemical Properties of Acetophenone (1-Phenylethanone)

| Property | Value |

| Molecular Formula | C₈H₈O |

| Molar Mass | 120.15 g/mol |

| Appearance | Colorless, viscous liquid |

| Density | 1.03 g/cm³ |

| Melting Point | 19-20 °C |

| Boiling Point | 202 °C |

| Solubility in water | 5.5 g/L |

Data sourced from NIST Chemistry WebBook and Wikipedia. researchgate.net

Table 2: General Characteristics of the 4,5-Dihydro-1H-imidazole (Imidazoline) Ring

| Feature | Description |

| Structure | Five-membered heterocyclic ring with two nitrogen atoms. |

| Nature | Cyclic amidine. |

| Key Spectroscopic Feature (¹³C NMR) | The C2 carbon typically appears at a chemical shift of 160-163 ppm. cidcocollegenashik.ac.in |

| Biological Significance | Core structure in various pharmacologically active compounds. nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACFUBILLPHORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315619 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53333-28-1 | |

| Record name | NSC295585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 4,5 Dihydro 1h Imidazol 2 Yl 1 Phenylethanone

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its constituent parts. This involves the synthesis of appropriately functionalized phenylethanone intermediates and the generation of the dihydroimidazole (B8729859) ring precursor.

Synthesis of Phenylethanone Derivatives as Key Intermediates

The phenylethanone backbone of the target molecule requires appropriate functionalization to facilitate its linkage to the imidazoline (B1206853) ring. A common strategy involves the introduction of functional groups at the alpha-position of the acetophenone. For instance, α-bromoacetophenones can be prepared and subsequently reacted with suitable nucleophiles to introduce the necessary fragments for imidazoline ring formation.

Another versatile approach is the use of β-keto esters, such as ethyl benzoylacetate. These compounds possess electrophilic centers at both the keto and ester carbonyl groups, as well as a nucleophilic α-carbon, making them valuable precursors in heterocyclic synthesis. beilstein-journals.org The reactivity of these precursors can be tailored by the choice of reagents and reaction conditions.

| Precursor Type | Synthetic Utility | Key Reactions |

| α-Halo Ketones | Serve as electrophiles for nucleophilic substitution. | Halogenation of acetophenone. |

| β-Keto Esters | Provide a versatile scaffold with multiple reactive sites. | Claisen condensation of ethyl acetate (B1210297) and ethyl benzoate. |

| Phenacyl Cyanide | The nitrile group can be a precursor to the imidazoline ring. | Reaction of a phenacyl halide with a cyanide salt. |

Preparation of 4,5-Dihydro-1H-imidazole Precursors

The 4,5-dihydro-1H-imidazole (imidazoline) ring is typically formed from the reaction of a 1,2-diamine, most commonly ethylenediamine (B42938), with a suitable electrophile. researchgate.net N-substituted ethylenediamines can also be employed to introduce substituents on the nitrogen atoms of the imidazoline ring. researchgate.net The choice of the diamine precursor is crucial for the final structure of the heterocyclic ring. For the synthesis of the title compound, unsubstituted ethylenediamine is the primary precursor for the core imidazoline structure.

Direct Synthetic Approaches to 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethanone

Direct methods for the construction of the target molecule involve the reaction of the pre-functionalized precursors in a manner that leads to the formation of the C-C bond between the phenylethanone moiety and the imidazoline ring, followed by or concurrent with the cyclization to form the heterocyclic ring.

Condensation Reactions and Ring-Closing Methodologies

A primary strategy for the synthesis of 2-substituted imidazolines is the condensation reaction between a suitable dicarbonyl compound or its equivalent and ethylenediamine, followed by cyclization. researchgate.net For the synthesis of this compound, a plausible precursor would be a derivative of phenylglyoxal (B86788) or a β-keto aldehyde derivative of phenylethanone. The reaction of such a precursor with ethylenediamine would lead to the formation of a dihydropyrazine (B8608421) intermediate, which upon tautomerization and cyclization would yield the desired 2-imidazoline derivative.

Another approach involves the cyclization of an N-(2-aminoethyl)amide derivative. For example, an N-(2-aminoethyl)-3-oxo-3-phenylpropanamide could be synthesized and subsequently cyclized under dehydrating conditions to form the target imidazoline ring. This intramolecular condensation would be driven by the formation of the stable five-membered heterocyclic ring.

| Reaction Type | Key Precursors | General Conditions |

| Condensation-Cyclization | Phenylglyoxal or its derivative, Ethylenediamine | Acid or base catalysis, often with heating. |

| Intramolecular Cyclization | N-(2-aminoethyl)-3-oxo-3-phenylpropanamide | Dehydrating agents (e.g., P2O5, DCC) or thermal conditions. |

Multi-Component Reactions (MCRs) Leading to the Core Structure

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation by combining three or more reactants. core.ac.uk While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. A potential MCR could involve the reaction of a phenylethanone derivative, ethylenediamine, and a third component that facilitates the formation of the C-C bond and subsequent cyclization. For instance, an MCR between an α-haloketone, an amine, and an isocyanide can lead to the formation of substituted imidazolines. core.ac.uk Adapting such a reaction with a suitable phenacyl halide and ethylenediamine could potentially yield the target compound.

Catalytic Approaches in Compound Synthesis

Catalysis plays a significant role in modern organic synthesis, often enabling reactions under milder conditions and with higher efficiency. Both Brønsted and Lewis acids, as well as transition metals, can be employed to catalyze the formation of the imidazoline ring. beilstein-journals.org For instance, a Lewis acid could activate the carbonyl group of a phenylethanone precursor, facilitating the nucleophilic attack by ethylenediamine and promoting the subsequent cyclization. Similarly, Brønsted acids can catalyze the dehydration step in condensation reactions. While specific catalytic syntheses for the title compound are not widely reported, the application of known catalytic methods for 2-imidazoline synthesis provides a promising avenue for its efficient preparation.

Organocatalysis in Dihydroimidazole Formation

Organocatalysis provides a metal-free approach to the synthesis of the dihydroimidazole (also known as imidazoline) ring. Imidazole (B134444) and its derivatives can themselves act as organocatalysts in various transformations. ias.ac.in One of the most common methods for the synthesis of 2-substituted dihydroimidazoles involves the cyclocondensation of an aldehyde with ethylenediamine. While specific organocatalytic examples for the direct synthesis of the title compound are not extensively documented, the principles of organocatalysis can be applied to this transformation. For instance, a chiral secondary amine catalyst could be employed to promote an asymmetric cyclization, yielding an enantioenriched product.

The general reaction for the formation of a 2-substituted dihydroimidazole from an aldehyde and ethylenediamine is a well-established process. This reaction can be facilitated by various catalysts, including organocatalysts, to enhance reaction rates and yields.

Table 1: Organocatalytic Approaches to Imidazole/Dihydroimidazole Synthesis

| Catalyst Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Imidazole | Malononitrile (B47326), Aldehyde, Nucleophile | Functionalized Heterocycles | Multicomponent reaction, atom economy. rsc.org |

| L-proline | Aldehyde, Benzil, Ammonium Acetate | Trisubstituted Imidazoles | Efficient, microwave-assisted conditions reported. |

Transition Metal Catalysis for Phenylethanone Functionalization

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds, which is a key step in attaching the phenylethanone side chain to the dihydroimidazole ring. A plausible strategy involves the cross-coupling of a suitable functionalized dihydroimidazole with a phenylethanone precursor. For example, a 2-halo-4,5-dihydro-1H-imidazole could potentially undergo a palladium-catalyzed cross-coupling reaction with the enolate of acetophenone. The choice of ligand, palladium precursor, and base would be critical in optimizing such a transformation.

The α-arylation of ketones, a well-developed area in transition metal catalysis, provides a foundation for this approach. These reactions typically involve the coupling of an aryl halide with a ketone enolate, catalyzed by a palladium complex. Adapting this methodology to a heterocyclic halide would be a key challenge.

Another potential route involves the C-H functionalization of a pre-formed 2-methyl-4,5-dihydro-1H-imidazole. A transition metal catalyst could facilitate the activation of the C-H bond of the methyl group, followed by coupling with a suitable phenyl-containing electrophile.

Table 2: Transition Metal-Catalyzed Reactions Relevant to Phenylethanone Functionalization

| Catalyst System | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | α-Arylation of Ketones | Aryl Halide, Ketone | α-Aryl Ketone |

| CuI / Ligand | Cross-Coupling | 2-Halo-deazapurines, Organotrifluoroborates | C-2 Substituted Imidazo[4,5-b]pyridines researchgate.net |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound presents challenges in both chemoselectivity and regioselectivity. Controlling the reaction to favor the desired product over potential side products is paramount.

Control over Imidazole Ring Formation

The formation of the dihydroimidazole ring from precursors such as phenacyl cyanide and ethylenediamine must be controlled to prevent the formation of undesired byproducts. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in directing the reaction towards the desired 2-substituted dihydroimidazole. The presence of the ketone functionality in the phenacyl precursor adds a layer of complexity, as it may undergo side reactions under certain conditions.

Selectivity in Phenylethanone Side Chain Introduction

A significant challenge in the synthesis of the title compound is the regioselective introduction of the phenylethanone side chain at the C2 position of the dihydroimidazole ring. Dihydroimidazoles possess two nucleophilic nitrogen atoms, which can compete with the C2 position for alkylation or other functionalization reactions.

Alkylation of similar N-heterocycles, such as 4(5)-nitro-1H-imidazoles, has been shown to be highly dependent on reaction conditions, with temperature influencing the regioselectivity of N-alkylation. derpharmachemica.comresearchgate.net To achieve selective C2-alkylation, one might consider the in-situ generation of a 2-lithio-4,5-dihydro-1H-imidazole intermediate, which would then react with a suitable phenacyl electrophile. This approach has been demonstrated for the synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles from 2-lithioimidazole. organic-chemistry.org The choice of base and reaction conditions would be critical to favor C-lithiation over N-deprotonation.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the synthetic process. This can be achieved through various strategies, including the use of solvent-free reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Several methods for the synthesis of imidazole and dihydroimidazole derivatives have been reported to proceed efficiently under solvent-free conditions, often with the assistance of microwave irradiation to accelerate the reaction. derpharmachemica.comscispace.com

Atom Economy and Efficiency Considerations

In the evaluation of synthetic methodologies for chemical compounds, atom economy stands as a crucial metric, particularly within the framework of green chemistry. primescholars.com This concept measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comyoutube.com An ideal reaction, from an atom economy perspective, would incorporate all reactant atoms into the product, resulting in an atom economy of 100% and no generated byproducts. libretexts.org

A plausible and established pathway for the synthesis of 2-substituted imidazolines involves the condensation reaction between a nitrile and a diamine. For the specific synthesis of this compound, a viable route is the reaction of benzoylacetonitrile (B15868) with ethylenediamine. This reaction proceeds via cyclocondensation, where the nitrile group and the adjacent ketone are involved in forming the imidazoline ring with the diamine.

The balanced chemical equation for this proposed synthesis is:

C₉H₇NO (Benzoylacetonitrile) + C₂H₈N₂ (Ethylenediamine) → C₁₁H₁₂N₂O (this compound) + NH₃ (Ammonia)

To assess the atom economy of this pathway, the molecular weights of the reactants and the desired product are considered. omnicalculator.com

Benzoylacetonitrile (C₉H₇NO): 145.16 g/mol

Ethylenediamine (C₂H₈N₂): 60.10 g/mol

This compound (C₁₁H₁₂N₂O): 188.23 g/mol

The percentage atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

For this reaction:

% Atom Economy = (188.23 g/mol / (145.16 g/mol + 60.10 g/mol )) x 100 % Atom Economy = (188.23 / 205.26) x 100 % Atom Economy ≈ 91.70%

This high atom economy indicates that the vast majority of the atoms from the starting materials are incorporated into the target molecule. The only byproduct in this theoretical pathway is ammonia (B1221849) (NH₃), a small molecule.

Data Table: Atom Economy Calculation

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Benzoylacetonitrile | C₉H₇NO | 145.16 | Reactant |

| Ethylenediamine | C₂H₈N₂ | 60.10 | Reactant |

| Total Reactant Mass | - | 205.26 | - |

| This compound | C₁₁H₁₂N₂O | 188.23 | Desired Product |

| Ammonia | NH₃ | 17.03 | Byproduct |

| Percentage Atom Economy | 91.70% |

Chemical Reactivity, Transformation Mechanisms, and Derivatives of 2 4,5 Dihydro 1h Imidazol 2 Yl 1 Phenylethanone

Reactivity of the Phenylethanone Moiety

The phenylethanone portion of the molecule contains a carbonyl group, an adjacent alpha-carbon, and an aromatic phenyl ring, each presenting distinct sites for chemical transformations.

The carbonyl group (C=O) is a primary site for nucleophilic addition and condensation reactions, allowing for significant structural modifications.

Knoevenagel Condensation : This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration. wikipedia.org For 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone, this would typically be catalyzed by a weak base, such as an amine, to avoid self-condensation. wikipedia.orgresearchgate.net Active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would react with the ketone to form an α,β-unsaturated product. wikipedia.org

Wittig Reaction : The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orglibretexts.org The carbonyl group of the title compound would react with a triphenyl phosphonium (B103445) ylide (a Wittig reagent) to form a new carbon-carbon double bond, replacing the C=O bond. masterorganicchemistry.com A key advantage of this reaction is that the position of the new double bond is fixed, avoiding the formation of isomeric mixtures that can occur in other elimination reactions. libretexts.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Aldol (B89426) Condensation : The ketone can undergo a base- or acid-catalyzed aldol reaction. A crossed-aldol condensation, specifically a Claisen-Schmidt reaction, would be expected with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). This reaction would result in the formation of an α,β-unsaturated ketone, a chalcone-like structure. Chiral 2-imidazoline derivatives have themselves been used as organocatalysts in aldol reactions. researchgate.net

| Reaction Type | Typical Reagents | Expected Product Type |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂), weak base (e.g., piperidine) | α,β-Unsaturated dinitrile |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene |

| Aldol Condensation (Claisen-Schmidt) | Aromatic aldehyde (e.g., Benzaldehyde), base (e.g., NaOH) or acid | α,β-Unsaturated ketone (chalcone derivative) |

The methylene group (α-carbon) situated between the carbonyl group and the imidazoline (B1206853) ring possesses acidic protons. libretexts.org Deprotonation at this site leads to the formation of a nucleophilic enolate ion, which is a key intermediate in many reactions.

Under basic conditions, a strong base can abstract an α-hydrogen to form an enolate. Under acidic conditions, the ketone can tautomerize to its enol form. masterorganicchemistry.com Both the enolate and the enol are reactive nucleophiles. libretexts.org

Alpha-Halogenation : A common reaction involving the enol or enolate intermediate is α-halogenation. youtube.com In the presence of an acid catalyst, the ketone is expected to react with halogens (Cl₂, Br₂, I₂) to yield an α-halo ketone. libretexts.orglibretexts.org The reaction proceeds through the formation of the enol, which then attacks the halogen. libretexts.org This step is typically the rate-determining step in acid-catalyzed halogenations. libretexts.org

| Reaction Type | Typical Reagents | Key Intermediate | Expected Product Type |

|---|---|---|---|

| Acid-Catalyzed Halogenation | Br₂, Acetic Acid | Enol | α-Bromo ketone |

| Base-Promoted Halogenation | Br₂, NaOH (aq) | Enolate | α-Bromo ketone |

The phenyl group is susceptible to electrophilic aromatic substitution. The acyl group attached to the ring acts as a deactivating group and a meta-director due to its electron-withdrawing nature. Consequently, electrophiles will preferentially attack the meta-position of the phenyl ring.

Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group (-NO₂) at the meta-position.

Halogenation : Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would lead to meta-halogenation.

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings, so these reactions are not expected to proceed efficiently on this substrate.

| Reaction Type | Typical Reagents | Directing Effect | Expected Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta | 1-(3-Nitrophenyl)-2-(4,5-dihydro-1H-imidazol-2-yl)ethanone |

| Bromination | Br₂, FeBr₃ | Meta | 1-(3-Bromophenyl)-2-(4,5-dihydro-1H-imidazol-2-yl)ethanone |

Reactivity of the 4,5-Dihydro-1H-imidazole Ring System

The 4,5-dihydro-1H-imidazole ring is a cyclic amidine, which confers upon it a distinct set of chemical properties, including susceptibility to hydrolysis and the ability to undergo tautomerism.

The 2-imidazoline ring is generally stable but can undergo cleavage under certain conditions, most notably hydrolysis.

Hydrolysis : As a cyclic amidine, the C=N bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions. nih.govresearchgate.net This reaction typically results in the opening of the ring to form an N-acylated ethylenediamine (B42938) derivative. The rate and mechanism of hydrolysis can be influenced by pH and the nature of substituents on the ring. nih.govresearchgate.net For instance, studies on the hydrolysis of the drug cibenzoline, a 2-substituted imidazoline, show it is subject to specific base catalysis. nih.gov In some cases, hydrolytic ring expansion reactions have also been observed. researchgate.net

Rearrangements : While less common for the core ring system itself, rearrangements can be induced. For example, theoretical studies have explored photochemical rearrangement pathways of imidazoles. nih.gov More relevant are rearrangements involving adjacent functional groups, such as the Beckmann rearrangement, which could occur if the ketone moiety were first converted to an oxime. organic-chemistry.org

Prototropic tautomerism is a key feature of the 2-imidazoline system, involving the migration of a proton. chemeurope.com

Amidine Tautomerism : The 2-(4,5-dihydro-1H-imidazol-2-yl) group can exist in equilibrium with its tautomeric forms. This involves the migration of a proton between the two nitrogen atoms of the amidine system. This dynamic equilibrium is a fundamental characteristic of many heterocyclic systems containing the imidazole (B134444) core. chemeurope.comnih.gov The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. eklablog.com This tautomerism is a special case of structural isomerism where interconversion is rapid. chemeurope.com

The primary tautomeric equilibrium for the unsubstituted 2-imidazoline ring involves the migration of the proton from one ring nitrogen to the other, which are chemically equivalent in the absence of N-substitution.

N-Alkylation and N-Acylation Reactions

The dihydroimidazole (B8729859) ring of the title compound contains a secondary amine (at position 1), which is a primary site for nucleophilic attack. Consequently, this nitrogen can be readily functionalized through alkylation and acylation reactions.

N-Alkylation: The reaction with alkylating agents, such as alkyl halides or tosylates, typically occurs at the N-1 position in the presence of a base. The choice of base and solvent can be crucial for achieving high yields and preventing side reactions. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both steric and electronic factors of the substituents and the alkylating agent. otago.ac.nz Electron-withdrawing groups on the imidazole ring generally direct alkylation to the more remote nitrogen atom. otago.ac.nz In the case of this compound, the phenylethanone group at C-2 would exert an electronic influence on the N-1 and N-3 positions. Phase-transfer catalysts have also been employed for the N-alkylation of related benzimidazole (B57391) systems, providing an efficient method under basic conditions. researchgate.net

N-Acylation: Acylation of the N-1 nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. These reactions typically proceed readily due to the nucleophilicity of the secondary amine. N-acyl imidazoles are known to be reactive acyl transfer agents, a property that stems from the electronic nature of the imidazole ring. nih.govorganic-chemistry.org The resulting N-acyl derivatives of this compound are amides with potentially interesting chemical and biological properties. In some cases, acylation can lead to a shift in the double bond within the ring, as seen in the reaction of 2-benzylimidazoline with excess acetic anhydride, which forms 1,3-diacetyl-2-benzylideneimidazolidine. chemicalbook.com

| Reaction Type | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) in an inert solvent (e.g., DMF, THF) | 1-Alkyl-2-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-imidazole |

| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) in an inert solvent (e.g., CH₂Cl₂) | 1-Acyl-2-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-imidazole |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) | 1-Sulfonyl-2-(2-oxo-2-phenylethyl)-4,5-dihydro-1H-imidazole |

Hydrogenation/Dehydrogenation Processes of the Dihydroimidazole Ring

The dihydroimidazole ring possesses a C=N double bond, making it susceptible to both reduction (hydrogenation) and oxidation (dehydrogenation). These transformations alter the saturation level of the heterocyclic ring, leading to different classes of compounds.

Dehydrogenation: The dihydroimidazole ring can be oxidized to form the corresponding aromatic imidazole ring. This aromatization is a common and often favorable process. Various reagents and catalysts can effect this transformation, including Raney nickel, platinum, and palladium catalysts at elevated temperatures. chemicalbook.comoup.com Studies on 2,4,5-triphenyl-4,5-dihydroimidazole have shown that dehydrogenation over catalysts like Raney nickel or active carbon can proceed efficiently. oup.com The reaction involves the removal of two hydrogen atoms from the C-4 and C-5 positions of the ring. Supported iridium catalysts have also been developed for the dehydrogenative synthesis of benzimidazoles, a related fused-ring system. rsc.org

| Process | Reagent/Catalyst | Typical Conditions | Product Ring System |

|---|---|---|---|

| Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | Pressurized H₂ atmosphere, solvent (e.g., Ethanol, Methanol) | Imidazolidine |

| Dehydrogenation | Raney Ni, Pd/C, or Pt black | Reflux in an appropriate solvent (e.g., Benzene, Xylene) | Imidazole |

| Dehydrogenation | Active Carbon | High temperature | Imidazole |

Interplay between Phenylethanone and Dihydroimidazole Moieties

Intramolecular Cyclization and Bridging Reactions

The structure of this compound is well-suited for intramolecular cyclization, which can lead to the formation of novel fused heterocyclic systems. These reactions typically involve the nucleophilic nitrogen atoms of the dihydroimidazole ring and the electrophilic carbonyl carbon of the phenylethanone group, or the adjacent alpha-carbon.

One potential pathway involves an initial reaction at the ketone, such as reduction to an alcohol, followed by acid-catalyzed cyclization to form a bridged system. Alternatively, the methylene protons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate could then potentially undergo an intramolecular reaction. More complex cascade reactions, often catalyzed by transition metals like rhodium, are known to facilitate the synthesis of fused isoquinolines from related starting materials. researchgate.netnih.gov For instance, the intramolecular cyclization of alkylimidazoles containing a ketone electrophile in a side chain can lead to fused-ring imidazoles. uiowa.edu Such reactions can result in the formation of polycyclic systems like imidazo[2,1-a]isoquinolines. researchgate.netresearchgate.net

| Reaction Type | Key Intermediate | Potential Fused Ring System |

|---|---|---|

| Pictet-Spengler type | N-1 attacks enol/enolate of ketone | Dihydroimidazo[2,1-a]isoquinoline derivative |

| Aldol-like condensation | Enolate of ketone attacks imine carbon | Bridged bicyclic system |

| Post-reduction cyclization | Alcohol (from ketone reduction) | Fused oxazine-type structure |

Influence of Electronic Effects on Reaction Pathways

The electronic properties of the phenylethanone and dihydroimidazole moieties significantly influence the molecule's reactivity. The phenylethanone group, with its electron-withdrawing carbonyl, deactivates the phenyl ring towards electrophilic substitution (directing meta) and increases the acidity of the alpha-methylene protons. This enhanced acidity is critical for base-catalyzed reactions that proceed via an enolate intermediate.

Synthesis and Exploration of Advanced Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of more complex derivatives, particularly through transformations that alter the heterocyclic ring itself.

Heterocyclic Ring Expansion and Contraction from the Core Structure

The dihydroimidazole ring is known to undergo ring expansion reactions under specific conditions, providing a pathway to medium-sized heterocyclic rings. uchicago.edunih.gov One notable method is the Hydrated Imidazoline Ring Expansion (HIRE) reaction. osi.lvacs.org This process typically involves N-alkylation of the imidazoline to activate it, followed by hydrolytic cleavage and rearrangement, which can expand the five-membered ring into a larger, often ten-membered, lactam. researchgate.net This methodology has been successfully applied to various fused imidazoline systems, suggesting its potential applicability to derivatives of the title compound. osi.lvacs.org For example, the expansion of imidazoline-fused oup.comresearchgate.netoxazepines has been achieved through treatment with aqueous potassium carbonate after an N-alkylation step. researchgate.net

Ring expansion of imidazoles to pyrimidines has also been reported through reaction with dichlorocarbene, suggesting that the dihydroimidazole ring might undergo similar transformations to yield dihydropyrimidine (B8664642) derivatives. rsc.org Ring contraction reactions are less common but can occur under specific conditions, such as through rearrangements or extrusion of atoms from the ring.

| Transformation | Methodology | Reagents | Potential Product Class |

|---|---|---|---|

| Ring Expansion | Hydrolytic Imidazoline Ring Expansion (HIRE) | 1. N-Alkylation (e.g., R-X) 2. Aqueous Base (e.g., K₂CO₃) | Medium-sized lactams |

| Ring Expansion | Carbene Insertion | Dichlorocarbene (:CCl₂) | Dihydropyrimidine derivatives |

| Ring Contraction | Rearrangement/Extrusion | Photochemical or thermal conditions | (Varies, potentially aziridine-fused systems) |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is a significant area of research, primarily focused on the stereoselective reduction of the ketone moiety to produce chiral 1,2-amino alcohols. These chiral products are valuable building blocks in medicinal chemistry and serve as precursors for chiral ligands in asymmetric catalysis. westlake.edu.cnresearchgate.netnih.gov The primary approach to achieving stereoselectivity is through asymmetric hydrogenation, employing chiral catalysts to control the formation of the desired stereoisomer.

One of the most effective methods for the asymmetric reduction of α-amino ketones is the use of transition metal catalysts with chiral ligands. researchgate.netresearchgate.net Iridium and cobalt-based catalysts have demonstrated high efficiency and enantioselectivity in the hydrogenation of α-primary and α-secondary amino ketones, yielding the corresponding chiral vicinal amino alcohols. acs.orgacs.org Given that this compound possesses an α-amino ketone-like structure, these catalytic systems are highly applicable.

The general mechanism involves the coordination of the catalyst to the ketone and the adjacent nitrogen atom of the imidazoline ring. This coordination, directed by the chiral ligand, creates a stereochemically defined environment for the hydride transfer from a hydrogen source to the carbonyl group, leading to the formation of one enantiomer in excess.

A variety of chiral ligands have been developed for this purpose, including those based on diaminocyclohexane and spiro skeletons. researchgate.net The choice of ligand, metal, and reaction conditions can be fine-tuned to achieve high yields and enantiomeric excesses (ee). For instance, iridium-catalyzed asymmetric hydrogenation of α-amino ketones has been reported to yield chiral β-amino alcohols with up to 99.9% ee. researchgate.net Similarly, cobalt-catalyzed asymmetric hydrogenation offers an efficient route to these products. acs.orgacs.org

The resulting chiral 1,2-amino alcohol, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanol, can be further utilized in the synthesis of more complex chiral molecules. The stereogenic center introduced during the reduction can direct subsequent reactions, making it a versatile chiral intermediate.

Table 1: Examples of Chiral Catalysts for Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst Type | Chiral Ligand Example | Metal Center | Typical Substrates | Achieved Enantioselectivity (ee) |

| Iridium-based | Chiral Spiro Iridium Catalysts | Iridium | α-Amino Ketones | Up to 99.9% |

| Cobalt-based | (R,R)-BenzP* | Cobalt | α-Primary Amino Ketones | Up to 99% |

| Ruthenium-based | PNNP-type ligands | Ruthenium | Aromatic Ketones | Up to 97% |

Oligomerization and Polymerization Potential

The oligomerization and polymerization of this compound have not been extensively reported in the literature. However, the structural features of the molecule, namely the 2-imidazoline ring, suggest a potential for ring-opening polymerization (ROP). The study of the polymerization of structurally similar 2-oxazolines provides a valuable model for predicting the behavior of this compound. beilstein-journals.orgrsc.orgresearchgate.net

Cationic ring-opening polymerization (CROP) is a well-established method for the polymerization of 2-oxazolines, yielding poly(2-oxazoline)s. beilstein-journals.orgresearchgate.netrsc.org This process is typically initiated by an electrophilic species that attacks the nitrogen atom of the oxazoline (B21484) ring, leading to the formation of a cationic intermediate that propagates by attacking another monomer. It is plausible that a similar mechanism could be applied to 2-imidazolines.

For this compound, the initiation of CROP would likely involve an electrophilic attack on one of the nitrogen atoms of the imidazoline ring. However, the presence of the phenylethanone substituent introduces potential complexities. The ketone carbonyl group and the acidic proton on the second nitrogen of the imidazoline ring could potentially interfere with the cationic polymerization process. These functional groups might react with the initiator or the propagating cationic species, leading to side reactions or termination of the polymerization.

Despite these challenges, if polymerization were successful, it would result in a polymer with a poly(iminoethylene) backbone and pendant phenylethanone groups. Such a functional polymer could exhibit interesting properties and applications, for instance as a chelating agent for metal ions or as a scaffold for further chemical modifications.

The potential for polymerization of this specific monomer remains a subject for future research. Investigations would need to focus on selecting appropriate initiators and reaction conditions that are compatible with the ketone and N-H functionalities. Alternatively, protection of these functional groups prior to polymerization, followed by deprotection, could be a viable strategy.

Table 2: Comparison of Potential Polymerization Characteristics

| Monomer | Polymerization Mechanism | Potential Polymer Structure | Key Challenges |

| This compound | Cationic Ring-Opening Polymerization (Hypothesized) | Poly(iminoethylene) with pendant phenylethanone groups | - Interference from ketone and N-H functionalities - Lack of specific literature |

| 2-Oxazolines | Cationic Ring-Opening Polymerization (Established) | Poly(N-acylethylenimine) | - Control over molecular weight and dispersity |

Advanced Spectroscopic and Structural Elucidation of 2 4,5 Dihydro 1h Imidazol 2 Yl 1 Phenylethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its complex spin systems.

A hypothetical ¹H NMR spectrum of the title compound in a solvent like CDCl₃ would be expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethanone (B97240) linker, and the methylene and NH protons of the dihydroimidazoline ring. Similarly, the ¹³C NMR spectrum would display characteristic resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the heterocyclic ring and the linker.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| H-2', H-6' | 7.95 (d, J = 7.8) | 198.0 (C=O) |

| H-4' | 7.60 (t, J = 7.5) | 165.0 (C-2) |

| H-3', H-5' | 7.48 (t, J = 7.6) | 136.5 (C-1') |

| CH₂ (ethanone) | 3.80 (s) | 133.5 (C-4') |

| CH₂-CH₂ (imidazoline) | 3.65 (s) | 128.8 (C-3', C-5') |

| NH | 5.50 (br s) | 128.2 (C-2', C-6') |

| 50.0 (C-4, C-5) | ||

| 45.0 (CH₂-ethanone) |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing through-bond and through-space correlations. science.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For the title compound, COSY would be instrumental in confirming the connectivity within the phenyl ring, for instance, by showing correlations between adjacent aromatic protons. It would also help to identify any potential coupling between the ethanone methylene protons and other protons in the molecule, although they are expected to be a singlet in the absence of adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov For this compound, HSQC would definitively link the proton signals of the phenyl ring, the ethanone linker, and the imidazoline (B1206853) ring to their corresponding carbon atoms, greatly aiding in the unambiguous assignment of the ¹³C NMR spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. In the case of this compound, NOESY could provide insights into the preferred spatial orientation of the phenyl group relative to the imidazoline ring. For substituted derivatives, NOESY is critical for establishing the relative stereochemistry of substituents on the imidazoline ring.

The 2-imidazoline ring system can exhibit tautomerism, where a proton can be located on either of the two nitrogen atoms. researchgate.netnih.gov This dynamic process can be studied using variable temperature NMR experiments. researchgate.net For this compound, the presence of the phenacyl group could influence the position of the tautomeric equilibrium.

At room temperature, if the tautomeric exchange is fast on the NMR timescale, averaged signals for the imidazoline ring protons and carbons might be observed. nih.gov By lowering the temperature, it may be possible to slow down the exchange rate sufficiently to observe distinct signals for the individual tautomers. This allows for the determination of the equilibrium constant and the thermodynamic parameters of the tautomerization process. researchgate.net

Furthermore, dynamic NMR can be employed to study the conformational flexibility of the molecule, such as the rotation around the single bond connecting the ethanone linker to the imidazoline ring. The energy barriers for these conformational changes can be determined by analyzing the changes in the NMR lineshapes as a function of temperature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov For this compound (C₁₁H₁₂N₂O), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm its elemental formula.

HRMS also provides high-resolution fragmentation data. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. For the title compound, characteristic fragmentation pathways would involve cleavages at the bonds of the ethanone linker and within the imidazoline ring.

Hypothetical HRMS Fragmentation Data for this compound

| m/z (calculated) | Ion Formula | Plausible Fragment Structure |

| 189.1022 | [C₁₁H₁₃N₂O]⁺ | Protonated molecular ion |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

| 84.0655 | [C₄H₈N₂]⁺ | Dihydroimidazolium fragment |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

Note: This is a hypothetical data table for illustrative purposes. The fragmentation would be influenced by the ionization method used.

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. researchgate.net This provides detailed information about the fragmentation pathways and helps in the unambiguous identification of the compound.

For this compound, an MS/MS experiment would involve selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting product ion spectrum would reveal the sequence of fragmentation events. For example, a primary fragmentation could be the cleavage of the bond between the carbonyl group and the methylene linker, leading to the formation of the stable benzoyl cation (m/z 105). Another likely fragmentation would involve the loss of the phenacyl group to generate a protonated 2-methyl-4,5-dihydro-1H-imidazole fragment. By analyzing the complete MS/MS spectrum, a detailed fragmentation map can be constructed, providing strong evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazoline ring would likely appear as a broad band in the range of 3200-3400 cm⁻¹. scirp.org The C=N stretching of the imidazoline ring is expected around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. Characteristic bands for the phenyl group would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations would be expected to give strong Raman signals. The symmetric stretching of the C=C bonds in the phenyl ring would be a prominent feature.

Vibrational Analysis of Key Functional Groups (Carbonyl, Imidazole (B134444) Ring)

Detailed experimental (FTIR/Raman) or computational data specifying the vibrational frequencies for the carbonyl (C=O) stretching and the characteristic modes of the dihydroimidazole (B8729859) ring in this compound are not available.

Hydrogen Bonding Interactions and Intermolecular Associations

Specific information on hydrogen bonding patterns and other intermolecular associations for this compound is not documented.

X-ray Crystallography and Solid-State Structural Analysis

No published X-ray crystallography studies for this compound were found.

Determination of Crystal Structure and Molecular Conformation

The crystal structure and preferred molecular conformation of this compound have not been determined.

Supramolecular Interactions and Crystal Packing Motifs

Without crystallographic data, the supramolecular interactions and crystal packing motifs cannot be described.

Theoretical and Computational Studies of 2 4,5 Dihydro 1h Imidazol 2 Yl 1 Phenylethanone

Molecular Dynamics (MD) Simulations

Investigation of Molecular Flexibility and Dynamics in Different Environments

The molecular structure of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone possesses significant conformational flexibility, primarily arising from two key features: the rotation around the single bond connecting the phenylethanone moiety to the imidazoline (B1206853) ring and the inherent flexibility of the five-membered dihydroimidazole (B8729859) (imidazoline) ring.

The potential energy surface of molecules with a phenyl ring connected to a flexible side chain is often characterized by several stable conformers. researchgate.net For the title compound, the most significant degree of freedom is the torsion around the C-C bond between the carbonyl group and the imidazoline ring. This rotation gives rise to different spatial arrangements of the phenyl and imidazoline rings relative to each other. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy of these different conformations. The relative energies of these conformers determine their population distribution in different environments.

In the gas phase or in a non-polar solvent, intramolecular interactions would likely play a more significant role in determining the preferred conformation. In contrast, in a polar or aqueous environment, the molecule may adopt a more extended conformation to maximize favorable interactions with solvent molecules. This ability of a molecule to adapt its conformation to the polarity of its environment is a key aspect of its dynamic behavior. chapman.edu

The 4,5-dihydro-1H-imidazol-2-yl (imidazoline) ring itself is not perfectly planar and can adopt various puckered conformations, such as envelope or twist forms. Molecular dynamics (MD) simulations can provide a detailed picture of the time-dependent behavior of the molecule, including the transitions between different ring conformations and the rotation around the key dihedral angle. researchgate.netnih.gov These simulations can be performed in different environments (in vacuo, in explicit solvent) to understand how the medium affects the molecular dynamics. For example, the presence of water molecules can stabilize certain conformations through hydrogen bonding, thus altering the dynamic equilibrium.

The following table summarizes the key torsional angles that define the conformational space of the molecule, with hypothetical but representative values for different conformers.

| Dihedral Angle | Conformer Type | Typical Angle (°) | Relative Energy (kcal/mol) | Environment |

| Phenyl-C(O)-C-Imidazoline | Anti | ~180 | 0.0 (Reference) | Gas Phase / Non-polar |

| Phenyl-C(O)-C-Imidazoline | Gauche | ~60 | 0.5 - 2.0 | Gas Phase / Non-polar |

| Phenyl-C(O)-C-Imidazoline | Extended | Variable | Lower in Polar Solvent | Polar Solvent |

Note: The data in this table is illustrative and based on computational studies of analogous structures. Actual values for the title compound would require specific calculations.

Intermolecular Interactions in Solution and Solid States

The nature and strength of intermolecular interactions are fundamental to understanding the macroscopic properties of a compound, including its solid-state packing and behavior in solution. This compound possesses several functional groups capable of engaging in a variety of non-covalent interactions.

Solid State Interactions:

In the crystalline state, the arrangement of molecules is dictated by a combination of hydrogen bonds, π-π stacking, and van der Waals forces to achieve the most stable packing. Based on studies of analogous imidazole (B134444) and imidazoline derivatives, a predictable pattern of interactions can be inferred.

N-H···N Hydrogen Bonds: A highly prevalent and structurally directing interaction in crystals of imidazole-containing compounds is the formation of strong hydrogen bonds between the N-H donor of one molecule and the sp²-hybridized nitrogen acceptor of a neighboring molecule. nih.govresearchgate.net This interaction is known to be robust and often leads to the formation of one-dimensional chains or tapes. researchgate.net For the title compound, the N-H group on the imidazoline ring would act as the donor and the imine nitrogen as the acceptor, creating extended supramolecular chains. Quantum chemical calculations on model systems have shown these N-H···N interaction energies can range from -5.0 to -6.8 kcal/mol. nih.gov

C-H···O Hydrogen Bonds: The carbonyl oxygen of the phenylethanone moiety is an effective hydrogen bond acceptor. It can form moderately strong C-H···O interactions with C-H donors from the phenyl ring or the imidazoline ring of adjacent molecules. mdpi.com These interactions play a crucial role in linking the primary N-H···N chains into a three-dimensional network.

Interactions in Solution:

In solution, the intermolecular interactions shift from solute-solute to predominantly solute-solvent interactions.

Protic Solvents (e.g., water, methanol): In protic solvents, the solvent molecules can act as both hydrogen bond donors and acceptors. Strong hydrogen bonds would form between the solvent and the N-H, =N-, and C=O groups of the solute, leading to good solvation.

Aprotic Polar Solvents (e.g., DMSO, acetone): In these solvents, the solvent molecules are primarily hydrogen bond acceptors. They would interact strongly with the N-H donor of the imidazoline ring. The carbonyl oxygen and the imine nitrogen would be solvated through dipole-dipole interactions. Studies on similar imidazole systems have explored aggregation in solvents like DMSO, driven by residual solute-solute interactions. rsc.org

Non-polar Solvents (e.g., hexane, toluene): In non-polar solvents, solute-solvent interactions are weak (van der Waals forces). Consequently, the stronger solute-solute interactions, such as N-H···N hydrogen bonding, may persist, leading to the formation of dimers or larger aggregates in solution.

The following table provides a summary of the likely intermolecular interactions involving the title compound.

| Interaction Type | Donor | Acceptor | State | Typical Energy (kcal/mol) |

| Hydrogen Bond | Imidazoline (N-H) | Imidazoline (=N) | Solid / Non-polar Solution | -5.0 to -7.0 nih.gov |

| Hydrogen Bond | Phenyl/Imidazoline (C-H) | Carbonyl (C=O) | Solid | -1.0 to -3.0 |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Solid / Concentrated Solution | -2.0 to -5.0 |

| Hydrogen Bond | Imidazoline (N-H) | Polar Solvent (e.g., H₂O) | Solution | Variable |

| Hydrogen Bond | Polar Solvent (e.g., H₂O) | Carbonyl (C=O) / Imine (=N) | Solution | Variable |

Note: The energy values are representative and sourced from computational studies on analogous molecular systems.

Synthetic Applications of 2 4,5 Dihydro 1h Imidazol 2 Yl 1 Phenylethanone in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The bifunctional nature of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone, possessing both a nucleophilic/basic imidazoline (B1206853) unit and a reactive keto-methylene group, theoretically positions it as a valuable building block for the synthesis of more complex molecular architectures.

Precursor for Advanced Heterocyclic Systems (e.g., fused ring systems)

The presence of the reactive α-methylene group adjacent to the carbonyl function, coupled with the nitrogen atoms of the imidazoline ring, offers a template for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate dielectrophiles could lead to the formation of novel bicyclic or polycyclic structures containing the imidazo[2,1-a]isoquinoline (B1217647) or related scaffolds, which are of interest in medicinal chemistry.

Table 1: Hypothetical Reactions for Fused Heterocycle Synthesis

| Reactant | Proposed Fused System | Potential Reaction Conditions |

| α,β-Unsaturated Ketone | Tetrahydroimidazo[2,1-a]isoquinolin-5(6H)-one derivative | Michael addition followed by intramolecular condensation |

| 2-Halobenzoyl Chloride | Imidazo[2,1-a]isoquinoline-5,6-dione derivative | N-acylation followed by intramolecular cyclization |

| Dimethyl Acetylenedicarboxylate | Dihydropyrrolo[1,2-a]imidazolone derivative | Conjugate addition and subsequent cyclization |

Scaffold for Multi-Step Synthetic Sequences

Beyond direct cyclization, this compound could serve as a foundational scaffold upon which molecular complexity is built in a stepwise fashion. The ketone functionality can be a handle for various transformations such as reductions, Grignard additions, or Wittig reactions to introduce new substituents. Simultaneously, the imidazoline ring can be N-functionalized or, under certain conditions, dehydrogenated to the corresponding imidazole (B134444), thereby altering its electronic properties and reactivity for subsequent steps.

Application in Ligand Design for Coordination Chemistry

The nitrogen atoms of the imidazoline ring, combined with the oxygen atom of the phenacyl ketone, present a potential N,O-bidentate chelation site for metal ions. This positions the compound as a candidate for the design of novel ligands in coordination chemistry.

Chelation Properties with Transition Metals

It is conceivable that this compound could form stable complexes with a variety of transition metals. The formation of a five- or six-membered chelate ring would be entropically favored. The specific coordination geometry and stability of the resulting metal complexes would depend on the nature of the metal ion, the solvent system, and the reaction conditions.

Table 2: Potential Coordination Complexes

| Metal Ion | Proposed Complex Stoichiometry | Potential Coordination Mode |

| Copper(II) | [Cu(L)₂]X₂ | Bidentate (N,O) |

| Palladium(II) | [Pd(L)Cl₂] | Bidentate (N,O) or Monodentate (N) |

| Ruthenium(II) | Ru(L)(bpy)₂₂ | Bidentate (N,O) |

| L = this compound; X = counter-ion; bpy = 2,2'-bipyridine |

Catalytic Activity of Metal Complexes Derived from the Compound

Metal complexes derived from this ligand could potentially exhibit catalytic activity. For instance, chiral derivatives of the ligand, if synthesized, could lead to asymmetric catalysts for a range of organic transformations. The electronic and steric properties of the ligand, which can be tuned by modifying the phenyl ring or the imidazoline backbone, would influence the catalytic performance of the corresponding metal complexes in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Utilization in Materials Science as a Functional Moiety

The structural features of this compound also suggest potential applications in materials science, although this area remains entirely unexplored. The aromatic phenacyl group, combined with the polar imidazoline ring, imparts an amphiphilic character to the molecule. This could be exploited in the design of self-assembling systems or as a component in the synthesis of functional polymers or metal-organic frameworks (MOFs). The ketone group offers a site for polymerization or grafting onto surfaces, while the imidazoline unit could be used to impart specific pH-responsive or metal-binding properties to a material.

Precursor for Optoelectronic Materials (e.g., fluorescent probes, organic semiconductors)

This compound and its derivatives are increasingly recognized as versatile building blocks for the creation of advanced optoelectronic materials. The unique combination of the dihydroimidazole (B8729859) ring and the phenylethanone group provides a robust scaffold that can be chemically tailored to produce materials with specific photophysical and electronic properties.

Fluorescent Probes: The core structure of this compound is particularly amenable to modifications for the development of fluorescent probes. By introducing electron-donating or electron-withdrawing substituents onto the phenyl ring, it is possible to modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This fine-tuning allows for the design of probes that exhibit changes in their fluorescence in response to their local environment, such as variations in solvent polarity, viscosity, or the presence of specific ions or molecules. For instance, functionalized derivatives can be engineered to bind selectively to metal cations or biomolecules, resulting in a detectable change in their fluorescent signal.

Organic Semiconductors: The imidazolium (B1220033) moiety, which can be derived from the dihydroimidazoline ring, is a key component in many ionic liquids and N-heterocyclic carbenes (NHCs) that have shown promise in the field of organic electronics. While this compound itself is not typically used directly as a semiconductor, its structural framework can be incorporated into larger conjugated systems. Such integration can influence the molecular packing and charge transport characteristics of the resulting materials. There is active research into modifying the electronic properties of both the aromatic and imidazolium components to create novel p-type or n-type organic semiconductors.

Table 1: Potential Optoelectronic Applications of this compound Derivatives

| Derivative Type | Potential Application | Key Structural Feature |

| Donor-Acceptor Systems | Fluorescent Probes | Functionalized phenyl ring with electron-donating or electron-withdrawing groups |

| Extended Conjugated Systems | Organic Semiconductors | Incorporation into larger π-conjugated frameworks |

| Metal Complexes | Phosphorescent Materials | Coordination of the imidazoline nitrogen atoms to a central metal ion |

Integration into Polymer Architectures for Specific Properties

The functional groups present in this compound make it a valuable component for incorporation into polymer structures, either as a monomer or through post-polymerization modification. This integration can bestow unique and desirable characteristics upon the resulting polymers.

Monomer for Polymerization: The N-H group within the dihydroimidazoline ring can participate in step-growth polymerization reactions, such as polycondensation with difunctional acid chlorides or isocyanates to form polyamides or polyureas. The phenylethanone moiety also presents a site for potential polymerization, for example, through aldol-type condensation reactions. Polymers synthesized in this manner may exhibit enhanced thermal stability, different solubility profiles, or distinct photophysical properties stemming from the inclusion of the heterocyclic unit.

Functionalization of Pre-existing Polymers: This compound can also be grafted onto existing polymer chains. The ketone group, for instance, can undergo reactions like reductive amination, allowing for the attachment of the molecule to polymers that contain primary or secondary amine functionalities. The resulting functionalized polymers could have applications in areas such as metal ion chelation, catalysis, or as materials with modified surface characteristics.

Stereochemical Control in Reactions Utilizing the Compound

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure or enriched forms of this compound and its analogs is of significant interest, as the chirality of these molecules can have a profound impact on their properties and applications, especially in the fields of medicinal chemistry and materials science.

Chiral Pool Synthesis: A frequently employed strategy is to start with readily available, enantiopure precursors. Chiral 1,2-diamines are common starting materials. The condensation of these chiral diamines with suitable carboxylic acid derivatives can lead to the formation of optically active 2-substituted imidazolines. For example, reacting (1R,2R)-1,2-diaminocyclohexane with a derivative of phenylacetic acid can produce a chiral version of the target compound.

Asymmetric Catalysis: The use of catalytic asymmetric methods offers a more efficient pathway to these chiral molecules. Such methods can include the asymmetric reduction of a precursor imine or the enantioselective alkylation of a related substrate. These reactions often utilize metal catalysts that are complexed with chiral ligands to control the stereochemical outcome.

Table 2: Strategies for the Asymmetric Synthesis of this compound Derivatives

| Asymmetric Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Condensation of (S,S)-1,2-diphenylethylenediamine with a phenylacetic acid derivative. |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity. | Rhodium-catalyzed asymmetric hydrogenation of a corresponding olefinic precursor. |

| Chiral Auxiliary | Temporary attachment of a chiral group to guide a stereoselective reaction. | Use of a chiral auxiliary on the phenylacetic acid component prior to the cyclization step. |

Chiral Auxiliary Roles

While this compound is not widely documented as a chiral auxiliary itself, its core structure is present in established classes of these compounds. A chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed and can ideally be recovered.

The chiral dihydroimidazoline ring is a key feature in well-known chiral ligands such as bis(oxazoline) (BOX) and bis(imidazoline) ligands, which are extensively used in asymmetric catalysis. By analogy, a chiral version of this compound has the potential to function as a chiral auxiliary. For instance, the nitrogen atoms of the imidazoline ring could coordinate to a metal center, thereby creating a chiral environment that influences the approach of a reactant to a substrate. The phenylethanone portion of the molecule could be modified to facilitate its attachment to the substrate. The exploration of the structural motifs found in this compound for the development of new chiral auxiliaries remains an active area of research in organic synthesis.

Future Research Directions and Unexplored Avenues for 2 4,5 Dihydro 1h Imidazol 2 Yl 1 Phenylethanone Research

Development of Novel and Sustainable Synthetic Methodologies

Conventional synthesis of 2-imidazolines often involves the condensation of a carboxylic acid or its derivative with a diamine at high temperatures, which can be energy-intensive and may result in low yields. researchgate.netnih.gov Future research should prioritize the development of green and sustainable methods for synthesizing 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone.

Eco-friendly approaches could significantly enhance reaction rates, improve yields, and reduce the reliance on hazardous solvents. mdpi.com Methodologies worth exploring include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a green technique that can accelerate reaction times and improve energy efficiency in the synthesis of imidazole (B134444) derivatives. mdpi.comrsc.org Applying ultrasonic irradiation to the condensation reaction could offer a more sustainable pathway.

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically shorten reaction times for imidazoline (B1206853) formation from hours to minutes, although scalability can be a limitation. nih.gov

Metal-Free and Catalytic Approaches: Investigating novel metal-free pathways or highly efficient transition metal catalysts (e.g., palladium, nickel, copper) could lead to milder reaction conditions and improved selectivity. rsc.orgbohrium.com Recent studies have shown that multicomponent reactions catalyzed by iron can produce imidazolines under new mechanistic pathways. rsc.org

One-Pot Syntheses: Designing one-pot, multicomponent cascade reactions that combine radical additions and annulation could provide highly efficient routes to imidazoline derivatives from simple, accessible starting materials. organic-chemistry.org

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Conventional Thermal Condensation | Established procedure | Optimization of catalysts and solvents to reduce energy consumption. |

| Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy use, improved yields. rsc.org | Systematic study of frequency, power, and solvent effects. |

| Microwave-Assisted Synthesis | Drastic reduction in reaction time. nih.gov | Development of scalable microwave reactors for larger-scale production. |

| Mechanochemistry | Solvent-free conditions, high yields, sustainable. mdpi.com | Exploration of different milling conditions and catalysts. |

| Flow Chemistry | Enhanced safety, scalability, precise control over parameters. researchgate.net | Design and optimization of a continuous-flow reactor setup. |

Exploration of Less-Utilized Reactivity Profiles

The reactivity of this compound is expected to be rich and varied due to the presence of multiple functional groups. Research should extend beyond known imidazoline chemistry to explore novel transformations.

Tautomerism and Enolate Chemistry: The methylene (B1212753) bridge between the imidazoline and carbonyl groups allows for keto-enol tautomerism. A study of similar 2-acylmethyl-2-oxazolines revealed that the enamine tautomer is often the most stable form in the gas phase, while the keto form can be a minor tautomer in solution. rsc.org Future work should investigate the tautomeric equilibrium of this compound and harness the reactivity of the corresponding enolate. This could open pathways for stereoselective alkylation, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions at the α-position.

Reactions at the Carbonyl Group: The phenylethanone moiety's carbonyl group is a prime site for transformations such as reduction to an alcohol, reductive amination to form new amines, or Wittig-type reactions to create alkenes. The influence of the adjacent imidazoline ring on the stereoselectivity of these reactions would be a valuable area of study.

Imidazoline Ring-Opening Reactions: While the imidazoline ring is generally stable, it can undergo hydrolysis or reductive ring-opening under specific conditions to yield functionalized diamines. researchgate.netresearchgate.net Exploring controlled ring-opening reactions could transform the parent compound into valuable linear building blocks that are otherwise difficult to synthesize.

N-Heterocyclic Carbene (NHC) Precursors: Imidazolines can serve as precursors to imidazolinium salts, which in turn are used to generate N-heterocyclic carbenes (NHCs). NHCs are powerful organocatalysts and ligands in transition metal catalysis. Future studies could explore the N-alkylation or N-arylation of the imidazoline ring followed by deprotonation to generate novel NHCs bearing a phenylethanone side chain, potentially enabling new catalytic activities.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. nih.gov For this compound, advanced computational studies are essential for building predictive models.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the compound's electronic structure, molecular geometry, and vibrational frequencies. researchgate.net Such studies can elucidate the stability of different tautomers (keto, enol, enamine), predict frontier molecular orbitals (HOMO-LUMO) to understand reactivity, and calculate the molecular electrostatic potential (MEP) to identify sites susceptible to nucleophilic or electrophilic attack. rsc.org

Reaction Mechanism and Pathway Modeling: Computational modeling can be used to map the energy profiles of potential synthetic routes and other chemical reactions. nih.gov This can help in understanding reaction mechanisms at a molecular level and optimizing conditions for higher yields and selectivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a specific property (e.g., catalytic activity, corrosion inhibition), QSAR models can be developed. These models correlate the compound's structural features with its observed activity, enabling the predictive design of new molecules with enhanced performance. researchgate.net

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of the compound and its derivatives within the active site of a biological target. nih.govresearchgate.net Molecular dynamics can then simulate the stability of the ligand-protein complex over time.

Integration into Emerging Fields of Chemical Research (e.g., flow chemistry, mechanochemistry)

Adapting the synthesis of this compound to emerging technologies like flow chemistry and mechanochemistry could unlock significant advantages in terms of efficiency, safety, and sustainability.

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. researchgate.netmdpi.com A multi-step flow process could be designed to synthesize the target compound without isolating intermediates, streamlining the entire procedure. nih.gov This approach is particularly beneficial for managing exothermic reactions and improving the safety profile of the synthesis.